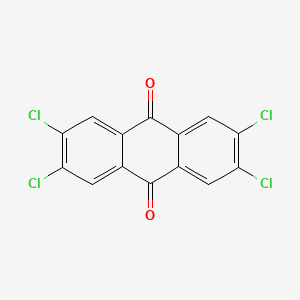
9,10-Anthracenedione, 2,3,6,7-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 2,3,6,7-tetrachloro- is an organic compound with the molecular formula C14H4Cl4O2. It is a derivative of anthraquinone, where four chlorine atoms are substituted at the 2, 3, 6, and 7 positions of the anthracene ring. This compound is known for its distinctive chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2,3,6,7-tetrachloro- typically involves the chlorination of anthraquinone. One common method is the direct chlorination of anthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The chlorination reaction is carefully monitored, and the product is purified through recrystallization or other separation techniques to obtain high-purity 9,10-Anthracenedione, 2,3,6,7-tetrachloro- .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 2,3,6,7-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized anthraquinone derivatives .
Applications De Recherche Scientifique
9,10-Anthracenedione, 2,3,6,7-tetrachloro- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 2,3,6,7-tetrachloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: The parent compound without chlorine substitutions.
1,4,5,8-Tetrachloroanthraquinone: Another chlorinated derivative with chlorine atoms at different positions.
2,3,6,7-Tetramethoxy-9,10-anthraquinone: A methoxy-substituted derivative.
Uniqueness
9,10-Anthracenedione, 2,3,6,7-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
15062-66-5 |
|---|---|
Formule moléculaire |
C14H4Cl4O2 |
Poids moléculaire |
346.0 g/mol |
Nom IUPAC |
2,3,6,7-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
Clé InChI |
BCMITYXXUHCICI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
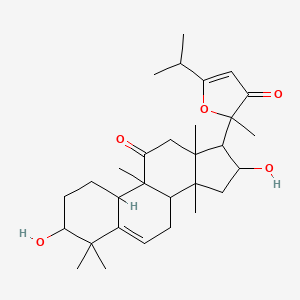
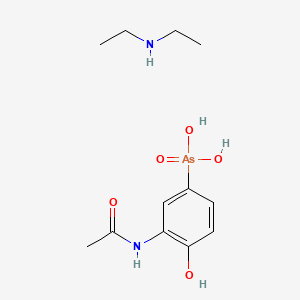
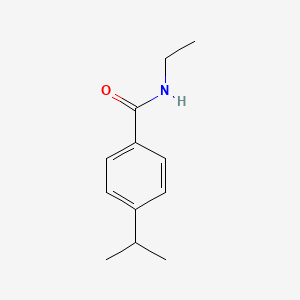

![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

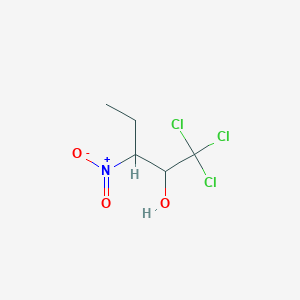
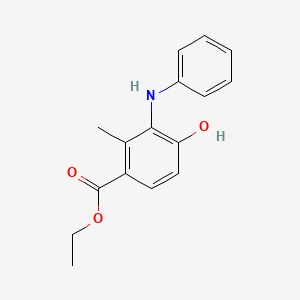
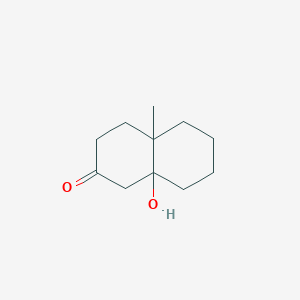
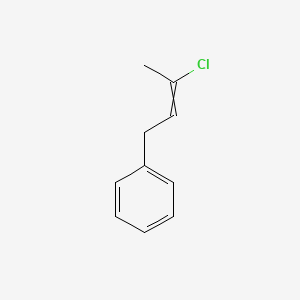
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
